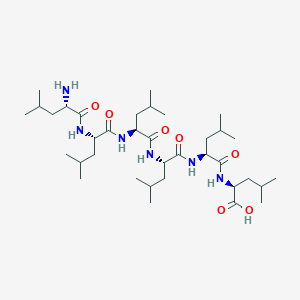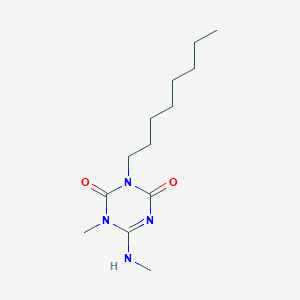
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of six leucine residues Leucine is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each leucine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
化学反应分析
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids, bases, or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the isobutyl groups of leucine.
Substitution: Functional groups on the peptide can be substituted with other chemical groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides for introducing new functional groups.
Major Products Formed
Hydrolysis: Produces individual leucine residues or shorter peptide fragments.
Oxidation: Results in oxidized leucine derivatives.
Substitution: Generates modified peptides with new functional groups.
科学研究应用
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing peptide-based drugs.
作用机制
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, influencing cellular processes such as protein synthesis and signal transduction. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane dynamics and function .
相似化合物的比较
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with intermediate chain length.
L-Leucyl-L-leucyl-L-leucyl-L-leucine: A tetrapeptide with a longer chain but fewer leucine residues than the hexapeptide.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its extended chain length, which provides distinct structural and functional properties. Its ability to form nanostructures and interact with various molecular targets makes it a valuable compound for diverse applications in research and industry .
属性
CAS 编号 |
57791-42-1 |
|---|---|
分子式 |
C36H68N6O7 |
分子量 |
697.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H68N6O7/c1-19(2)13-25(37)31(43)38-26(14-20(3)4)32(44)39-27(15-21(5)6)33(45)40-28(16-22(7)8)34(46)41-29(17-23(9)10)35(47)42-30(36(48)49)18-24(11)12/h19-30H,13-18,37H2,1-12H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,42,47)(H,48,49)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
ITYNCTFHBNRNOM-WPMUBMLPSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

